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Introduction

Tomato Spotted Wilt Virus (TSWV) is a formidable pathogen in global agriculture, causing
significant economic losses in a wide array of crops, including tomatoes, peppers, lettuce, and
various ornamental plants.[1] This virus, primarily transmitted by thrips, can lead to symptoms
such as chlorotic or necrotic spots, ring patterns on leaves and fruit, leaf deformation, and
stunted growth, ultimately reducing crop yield and quality.[1] While traditional methods like pest
management and cultural practices play a role in controlling TSWV, the development of
genetically resistant plants offers a more sustainable and effective long-term solution.[1]

This document provides detailed application notes and protocols for the generation and
evaluation of TSWV-resistant transgenic plants. The primary strategies discussed are
Pathogen-Derived Resistance (PDR) through the expression of the viral nucleocapsid (N) gene
and RNA interference (RNAI) to silence viral gene expression.

Key Transgenic Strategies for TSWV Resistance

Two prominent and effective strategies for engineering TSWV resistance are:

o Pathogen-Derived Resistance (PDR) using the Nucleocapsid (N) Gene: This approach
involves introducing the TSWV nucleocapsid (N) gene into the plant genome. The
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expression of the N protein in the transgenic plant can interfere with the viral replication
cycle, providing resistance.[2]

o RNA Interference (RNAI): This strategy utilizes the plant's natural gene-silencing machinery.
By introducing a construct that produces double-stranded RNA (dsRNA) corresponding to a

viral gene sequence (e.g., the N or NSm gene), the plant can be triggered to degrade the
viral RNA upon infection, thus inhibiting viral replication and spread.[3][4]

Experimental Workflow Overview

The general workflow for generating and evaluating TSWV-resistant transgenic plants is a
multi-step process that begins with the design of a gene construct and culminates in the
analysis of virus resistance in mature plants.
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Caption: General workflow for creating TSWV-resistant transgenic plants.

Signaling Pathway: Sw-5b Mediated Resistance

The Sw-5b gene is a natural resistance gene found in wild relatives of tomato that provides
broad-spectrum resistance to tospoviruses.[5] It encodes a coiled-coil nucleotide-binding

leucine-rich repeat (CC-NB-LRR) protein. The resistance mechanism is a classic example of
effector-triggered immunity (ETI).
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Caption: Sw-5b mediated resistance pathway triggered by the TSWV NSm effector protein.
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Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of
Tomato

This protocol is adapted for tomato (Solanum lycopersicum) using cotyledon explants.[6][7]

1. Preparation of Explants: a. Sterilize tomato seeds by immersing them in a suitable
sterilization solution (e.g., 70% ethanol for 1 minute followed by 20% commercial bleach with a
drop of Tween-20 for 20 minutes) and rinse 3-5 times with sterile distilled water.[8] b.
Germinate seeds on a sterile, hormone-free Murashige and Skoog (MS) medium in a controlled
environment (e.g., 24°C, 16-hour photoperiod).[8] c. After 6-8 days, excise cotyledons from the
seedlings. Remove the proximal and distal ends of the cotyledons.[8] d. Pre-culture the
cotyledon explants on a pre-culture medium (e.g., MS medium with 2 mg/L BAP) for 48 hours
with the abaxial (lower) surface in contact with the medium.[6][7]

2. Agrobacterium Inoculation and Co-cultivation: a. Grow a single colony of Agrobacterium
tumefaciens (e.g., strain LBA4404) containing the binary vector with the gene of interest in YEP
or LB medium with appropriate antibiotics overnight at 28°C with shaking.[8] b. Pellet the
bacteria by centrifugation and resuspend in a liquid MS medium to an optimal optical density
(OD600) of approximately 0.6.[8] c. Immerse the pre-cultured explants in the Agrobacterium
suspension for 15-20 minutes with occasional shaking.[6] d. Blot the explants on sterile filter
paper to remove excess bacteria and place them back on the pre-culture medium. e. Co-
cultivate for 48-72 hours in the dark at a lower temperature (e.g., 19-22°C).[8]

3. Selection and Regeneration of Transgenic Shoots: a. After co-cultivation, wash the explants
with sterile water containing an antibiotic to eliminate Agrobacterium (e.g., Cefotaxime 250
mg/L). b. Transfer the explants to a selection medium. This medium should contain MS salts,
vitamins, hormones for shoot induction (e.g., 1 mg/L Zeatin), the Agrobacterium-eliminating
antibiotic, and a selection agent (e.g., 50-100 mg/L Kanamycin, depending on the resistance
marker in the binary vector).[7] c. Subculture the explants to fresh selection medium every 2-3
weeks. d. Once shoots have developed (typically 3-5 weeks), excise them and transfer to a
rooting medium (e.g., MS medium with 0.1 mg/L IBA and the selection agent).[6]

4. Acclimatization: a. Once plantlets have a well-developed root system, carefully remove them
from the agar, wash the roots gently to remove any remaining medium, and transfer to a sterile
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soil mix. b. Cover the plantlets with a transparent dome or plastic bag to maintain high humidity
for the first 7-10 days, gradually exposing them to ambient conditions.

Protocol 2: Mechanical Inoculation with TSWV

This protocol allows for the controlled infection of plants to test for resistance.

1. Inoculum Preparation: a. Collect fresh, symptomatic leaf tissue from a TSWV-infected plant
(e.g., Nicotiana benthamiana or a susceptible tomato variety). b. Homogenize 1 gram of
infected leaf tissue in 10 mL of chilled inoculation buffer (0.1 M potassium phosphate buffer, pH
7.0, containing 0.2% sodium sulfite and 0.01 M 2-mercaptoethanol).[9][10] c. Add an abrasive,
such as 1% carborundum (600 mesh) or Celite, to the inoculum.[9][10]

2. Inoculation Procedure: a. Lightly dust the leaves of the test plant (e.g., at the 3-4 true leaf
stage) with carborundum. b. Dip a sterile cotton swab or a gloved finger into the inoculum. c.
Gently rub the surface of the leaves to be inoculated, ensuring not to cause excessive damage.
d. After 5-10 minutes, gently rinse the leaves with water to remove excess buffer and abrasive.
[11] e. Maintain the plants in a controlled environment (e.g., 25°C) and monitor for symptom
development over the next 7-21 days.[12]

Protocol 3: Thrips-Mediated Inoculation

This method more closely mimics the natural transmission of TSWV.[10]

1. Rearing Viruliferous Thrips: a. Maintain a colony of a competent thrips vector, such as
Western flower thrips (Frankliniella occidentalis). b. Allow first instar larvae to feed on
systemically TSWV-infected plants for an acquisition access period of at least 48 hours. The
virus is acquired by larvae and transmitted by adults.[13] c. Transfer the larvae to healthy
plants to allow them to develop into adults. These adults will be viruliferous.

2. Inoculation Procedure: a. Confine a set number of viruliferous adult thrips (e.g., 5-10 per
plant) onto the test plants using small clip cages or by enclosing the entire plant in a thrips-
proof cage. b. Allow an inoculation access period of 48 hours.[10] c. After the inoculation
period, remove the thrips (e.g., using a mild insecticide to which the plants are tolerant). d.
Monitor the plants for symptom development as described in the mechanical inoculation
protocol.
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Protocol 4: Detection and Quantification of TSWV

1. Double Antibody Sandwich ELISA (DAS-ELISA): a. Coat a 96-well microtiter plate with
TSWV-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C or for 2-4
hours at 37°C. b. Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-
20). c. Prepare plant extracts by grinding approximately 0.1 g of leaf tissue in 1 mL of extraction
buffer.[14] d. Add the plant extracts to the wells, including positive and negative controls.
Incubate for 2 hours at 37°C. e. Wash the plate as in step b. f. Add the enzyme-conjugated
detection antibody (e.g., alkaline phosphatase or horseradish peroxidase conjugate). Incubate
for 2 hours at 37°C. g. Wash the plate as in step b. h. Add the appropriate enzyme substrate
and incubate in the dark until a color change is visible in the positive controls. i. Read the
absorbance at the appropriate wavelength (e.g., 405 nm for alkaline phosphatase) using a
plate reader. A sample is considered positive if its absorbance value is at least two to three
times that of the negative control.

2. Quantitative Real-Time RT-PCR (gRT-PCR): a. Extract total RNA from leaf tissue using a
commercial kit or a standard protocol (e.g., Trizol-based extraction). b. Synthesize first-strand
cDNA from the total RNA using a reverse transcriptase and TSWV-specific primers or random
primers. c. Prepare the gPCR reaction mix containing cDNA, TSWV-specific primers (e.g.,
targeting the N gene), a fluorescent dye (e.g., SYBR Green) or a TagMan probe, and gPCR
master mix. d. Perform the gPCR using a real-time PCR cycler. Typical cycling conditions
include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
For example: 95°C for 1 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[15] e.
Quantify the viral load by comparing the cycle threshold (Cq) values of the test samples to a
standard curve generated from a dilution series of a plasmid containing the target viral
sequence.[16]

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments
evaluating TSWV-resistant transgenic plants.

Table 1: Transformation and Regeneration Efficiency of Tomato Explants
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Number of . Number of Transformat
Number of Regeneratio . .
Explant Shoots o Transgenic ion
Explants n Efficiency .
Type Regenerate Plants Efficiency
Cultured (%) .
d Confirmed (%)
Cotyledon 200 45 22.5 15 7.5
Hypocotyl 200 106 53.0 34 17.0

Note: Data are hypothetical, based on typical outcomes where hypocotyls are often more
regenerative. Transformation efficiency is a percentage of the initial number of explants.

Table 2: TSWV Resistance Evaluation in TO Transgenic Lines

Number Mean Mean
Number . . .
] . of Plants Disease Virus Relative
Transgeni Inoculatio of Plants . . ] )
. with Incidence Titer Viral RNA
c Line n Method Inoculate
d Symptom (%) (ELISA (gRT-
s 0OD405) PCR)
WT
Mechanical 20 20 100 2.850 1.00
(Control)
TSWV-N-1 Mechanical 20 2 10 0.250 0.05
TSWV-N-2 Mechanical 20 18 90 2.500 0.85
TSWV-
) Mechanical 20 0 0 0.110 0.01
RNAI-1
TSWV-
) Mechanical 20 1 5 0.180 0.03
RNAI-2

Note: Data are hypothetical, illustrating the expected range of resistance from highly resistant
(TSWV-RNAI-1) to poorly resistant (TSWV-N-2) lines compared to the wild-type (WT) control.

Table 3: DAS-ELISA Detection of TSWYV in Various Host Plants
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Host Plant Species Mean Virus Titer (p g/100 pL)
Nicotiana tabacum 0.270

Impatiens balsamiana 0.185

Dahlia pinnata 0.083

Chrysanthemum (Mum Yellow) ~0.115

Chrysanthemum (Asymptomatic) 0.044 - 0.069

Source: Data compiled from a study by Manjunath et al. (2021).[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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